2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This particular compound features an indole moiety linked to a phenylethyl group through an acetamide functional group. Indole derivatives have been extensively studied due to their roles in biological systems and potential therapeutic applications, particularly in pharmacology.
The synthesis and characterization of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be traced back to various research efforts aimed at exploring the biological properties of indole derivatives. Notable studies have demonstrated its potential as a covalent inhibitor of KRASG12C, a significant target in cancer therapy, highlighting its relevance in medicinal chemistry .
This compound can be classified under:
The synthesis of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves several steps, including the formation of the indole structure and the subsequent introduction of the phenylethyl group.
The synthesis may involve:
The molecular formula of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is . The structure features:
Key structural data includes:
2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions:
These reactions may require specific conditions such as controlled pH or temperature to optimize yields and minimize side reactions.
The mechanism of action for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide primarily relates to its role as a covalent inhibitor of KRASG12C. The compound interacts with cysteine residues in the KRAS protein, forming covalent bonds that inhibit its activity.
Research indicates that this compound exhibits significant binding affinity and specificity towards KRASG12C, making it a candidate for targeted cancer therapies. The estimated rate constants for binding interactions provide quantitative measures of its efficacy .
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and structural integrity .
The primary applications of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide include:
This compound exemplifies how modifications in indole chemistry can lead to significant advancements in therapeutic strategies against cancer.
The indole nucleus represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This bicyclic structure—comprising a benzene ring fused to a pyrrole ring—serves as a molecular framework for approximately 10% of all marketed drugs, particularly in oncology, neurology, and infectious disease therapeutics [2]. The significance of indole derivatives stems from their ability to mimic peptide structures and participate in diverse non-covalent interactions (including π-π stacking, hydrogen bonding, and hydrophobic effects) with protein targets, thereby modulating critical disease pathways [5].
Table 1: Key Bioactive Indole Derivatives and Their Therapeutic Applications
Compound Structure | Biological Activity | Molecular Targets | Therapeutic Area |
---|---|---|---|
Indole-triazole conjugates | Antifungal | Fungal membrane enzymes | Infectious diseases |
Indole-thiazolidine-2,4-diones | Antidiabetic | PPARγ receptors | Metabolic disorders |
2-(1H-Indol-1-yl)-benzohydrazides | Anticancer (CXCR4 antagonism) | CXCR4 chemokine receptor | Breast cancer |
2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide | Kinase modulation (predicted) | Oncogenic kinases (in silico) | Solid tumors |
The specific compound 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide (ChemDiv ID: Y040-9941) exemplifies strategic indole optimization. Its structure features an acetamide bridge connecting the indole nitrogen to a phenethyl moiety, creating an extended conformation that enhances target engagement. With molecular formula C₁₈H₁₈N₂O (MW: 278.35 g/mol), this compound exhibits calculated physicochemical properties conducive to cellular penetration: moderate lipophilicity (logP: 2.999), polar surface area of 26.39 Ų, and six rotatable bonds facilitating conformational adaptation to binding pockets [1]. The phenethyl group contributes additional hydrophobic contacts while the acetamide linker provides hydrogen-bonding capability (H-bond donors: 1, acceptors: 2), crucial for specific molecular recognition events in biological systems [1] [7].
Synthetic accessibility further enhances the utility of this chemotype. Modern methods like microwave-aided catalysis and transition-metal catalysis enable efficient indole functionalization at nitrogen (as in Y040-9941), carbon-3, or fused-ring positions, allowing rapid generation of structural analogs [2]. The chiral variants of related structures, such as (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, demonstrate how stereochemistry influences biological activity through differential target binding, evidenced by crystallographic studies showing distinct dihedral angles between indole and phenyl rings (17.2°) in the active conformation [5].
The strategic design of covalent inhibitors targeting oncogenic drivers represents a paradigm shift in cancer therapeutics, with indole derivatives serving as ideal platforms for targeted covalent drug development. 2-(1H-Indol-1-yl)-N-(2-phenylethyl)acetamide and structural analogs demonstrate significant potential in this domain due to their electrophile compatibility—the indole nitrogen and C3 position can be functionalized with reactive groups (e.g., α,β-unsaturated carbonyls) without compromising core recognition properties [2] [6]. This enables the creation of targeted inhibitors that form covalent adducts with nucleophilic residues (typically cysteine) in oncogenic targets, conferring prolonged pharmacological effects and overcoming competitive inhibition challenges.
Table 2: Oncological Target Engagement of Indole-Acetamide Derivatives
Compound Class | Target Protein | Covalent Warhead | Biological Effect | Experimental Evidence |
---|---|---|---|---|
2-(1H-Indol-1-yl)-benzohydrazides | CXCR4 receptor | None (allosteric) | Blocks SDF-1-induced cell migration | Ligand competition binding assays |
Indolyl-oxoacetamides | Kinase cysteine sites | α-ketoamide | Irreversible kinase inhibition | Activity-based protein profiling |
Y040-9941 analogs | Undefined oncokinases | Acrylamide (proposed) | Antiproliferative activity | Molecular docking validation |
A compelling application emerged in breast cancer research, where structurally related 2-(1H-indol-1-yl)-benzohydrazides demonstrated potent CXCR4 antagonism. These compounds impaired stromal-derived-factor-1 (SDF-1)-mediated signaling by binding to the CXCR4 allosteric site, as confirmed through whole cell-based [¹²⁵I]-SDF-1 ligand competition assays (IC₅₀ values: low micromolar range) [6]. Molecular docking simulations revealed critical interactions: the indole moiety occupied a hydrophobic subpocket, while the benzohydrazide component formed hydrogen bonds with Asp262 and His281 residues—interactions mirrored in the phenethyl-acetamide pharmacophore of Y040-9941 [6].
The therapeutic impact of this target engagement is profound. In cellular models, optimized indole-acetamides suppressed SDF-1-induced motility (migration reduction: 60-85%) and downstream signaling (phospho-ERK suppression: 70-90%) in triple-negative breast cancer cells, while concurrently inhibiting proliferation in tumor-stromal co-culture systems [6]. This dual activity against both cancer cell proliferation and microenvironmental cross-talk highlights the therapeutic advantage of indole-based covalent inhibitors.
Computational workflows further illuminate the potential of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide derivatives. Docking studies position the compound within kinase ATP-binding sites, with the phenethyl group occupying a deep hydrophobic region and the indole nitrogen oriented toward catalytic cysteine residues. This spatial arrangement supports rational design of next-generation variants incorporating mild electrophiles (e.g., vinyl sulfonamides or acrylamides) at the indole C3 position, enabling selective covalent bond formation without off-target reactivity [2] [6]. The compound's intrinsic pharmacokinetic profile—water solubility (LogSw: -3.11) and moderate plasma protein binding (predicted)—provides a viable starting point for such optimization efforts toward clinical translation [1].
Comprehensive Compound List
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7